methyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazole ring, a thiazole ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea.
Coupling of Pyrazole and Thiazole Rings: The pyrazole and thiazole rings are coupled through a condensation reaction with a suitable carboxylic acid derivative.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acids can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties
Biological Activity
Methyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a compound that combines a thiazole core with a pyrazole moiety, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and antitumor properties.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C19H18N4O2S
- Molecular Weight : 366.44 g/mol
The presence of both thiazole and pyrazole rings suggests a diverse range of biological activities due to the unique electronic and steric properties imparted by these heterocycles.
Antibacterial Activity
Recent studies have shown that compounds containing thiazole and pyrazole moieties exhibit significant antibacterial properties. For instance, derivatives similar to this compound have demonstrated:
- In vitro Activity : The compound was tested against various Gram-positive and Gram-negative bacteria. Results indicated a Minimum Inhibitory Concentration (MIC) ranging from 7.8 µg/mL to 15.6 µg/mL, outperforming standard antibiotics like Oxytetracycline by twofold to sixteenfold in effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Bacterial Strain | MIC (µg/mL) | Comparison with Oxytetracycline |
---|---|---|
Staphylococcus aureus | 7.8 | 8x higher |
Bacillus cereus | 15.6 | 16x higher |
Pseudomonas aeruginosa | 15.6 | 16x higher |
Escherichia coli | 7.8 | 8x higher |
Anti-inflammatory Activity
Compounds with similar structures have also been evaluated for their anti-inflammatory effects. Studies indicate that the incorporation of a pyrazole ring can enhance anti-inflammatory activity through inhibition of pro-inflammatory cytokines and mediators.
Antitumor Activity
The potential antitumor effects of this compound have been explored in various cancer cell lines. Preliminary results suggest that the compound may inhibit cell proliferation in human tumor cell lines such as HeLa and A375.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The thiazole and pyrazole rings may act as competitive inhibitors for specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its antibacterial and anticancer effects.
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Study on Antibacterial Efficacy : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that thiazole-containing compounds significantly reduced bacterial load in infected animal models .
- Anti-inflammatory Effects : Research published in Molecules showed that pyrazole derivatives reduced inflammation markers in murine models of arthritis .
- Antitumor Studies : A comprehensive study indicated that thiazole-pyrazole hybrids exhibited cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity .
Properties
Molecular Formula |
C22H18N4O3S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
methyl 2-[(2-methyl-5-phenylpyrazole-3-carbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C22H18N4O3S/c1-26-17(13-16(25-26)14-9-5-3-6-10-14)20(27)24-22-23-18(21(28)29-2)19(30-22)15-11-7-4-8-12-15/h3-13H,1-2H3,(H,23,24,27) |
InChI Key |
QBFPGZPHQFJUDD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.